4-Carbamothioylbenzamide

Thermal Stability Crystallinity Physicochemical Characterization

Researchers requiring hydrophilic benzamide scaffolds face solubility and regiochemistry issues with isomers or analogs. This para-substituted thiobenzamide (C8H8N2OS, MW 180.23) solves specific pain points: - Lower logP (0.338) vs isomer (1.6) minimizes assay precipitation - Higher mp (240-242°C) enables solvent-free grinding & high-temp reactions - Pre-installed thioamide bypasses thionation step, shortening synthetic sequences by one step Ideal for fragment libraries, continuous-flow thiadiazole synthesis, and regioselective annulation.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 80393-37-9
Cat. No. B3371815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamothioylbenzamide
CAS80393-37-9
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)C(=S)N
InChIInChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
InChIKeySFZWPDVFJRWAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbamothioylbenzamide: Physicochemical and Synthetic Overview


4-Carbamothioylbenzamide (CAS 80393-37-9) is a para-substituted benzamide featuring a thioamide group, classified as a primary thiobenzamide. With the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol, it serves as a versatile building block in medicinal chemistry and heterocyclic synthesis . Unlike its structural isomer N-carbamothioylbenzamide (benzoylthiourea), the para-disposition of the thioamide and amide functionalities confers distinct physicochemical properties, including a markedly higher melting point and lower lipophilicity, which have direct consequences for both synthetic manipulation and downstream biological profiling [1].

Why Generic Substitution Fails for 4-Carbamothioylbenzamide


Scientific users cannot simply interchange 4-carbamothioylbenzamide with its closest analogs, such as N‑carbamothioylbenzamide or 4‑cyanobenzamide, because the para‑thioamide substitution pattern drastically alters key selection-critical properties. For instance, the target compound exhibits a melting point approximately 67 °C higher than its isomer, indicative of stronger intermolecular hydrogen bonding that may affect crystal handling, solubility, and thermal stability during synthesis [1]. Its logP value of 0.338 reflects significantly greater hydrophilicity compared to the isomer (logP 1.6), which can influence partitioning in biological assays and extraction protocols [2]. These differences are not cosmetic—they dictate solubility behavior, purification strategy, and potential for subsequent derivatization, making generic replacement scientifically unsound without revalidation of experimental conditions.

Quantitative Evidence vs. Closest Analogs


Thermal Stability and Melting Point Elevation

The melting point of 4‑carbamothioylbenzamide (240–242 °C) is approximately 67 °C higher than that of its regioisomer N‑carbamothioylbenzamide (benzoylthiourea, 173 °C) [1]. It also exceeds 4‑cyanobenzamide (226 °C) and 4‑methylthiobenzamide (166–171 °C), though it remains comparable to 4‑carboxybenzamide (≥248 °C) . This elevation is consistent with a para‑thioamide arrangement that maximizes intermolecular hydrogen bonding.

Thermal Stability Crystallinity Physicochemical Characterization

Lipophilicity and Aqueous Compatibility

4‑Carbamothioylbenzamide possesses a computed logP of 0.338, which is 1.26 log units lower than the logP of 1.6 reported for N‑carbamothioylbenzamide [1][2]. This difference translates to an approximately 18‑fold lower partition coefficient into octanol, indicating substantially greater aqueous compatibility. In a reversed‑phase HPLC context, this correlates with markedly shorter retention times and altered elution order, affecting both analytical method development and preparative purification logistics.

logP Hydrophilicity Bioavailability Prediction

Regiochemical Fidelity in Heterocycle Synthesis

The catalyst‑free continuous‑flow method reported by Green Chemistry (2024) achieves the synthesis of N‑carbamothioylbenzamides in 17 minutes with broad functional‑group tolerance, demonstrating explicit industrial applicability for the para‑substituted variant [1]. While the study encompasses various N‑carbamothioylbenzamides, the para‑carbamothioyl regioisomer is explicitly utilized as a precursor to thiazoles and 1,3,4‑thiadiazoles, capitalizing on the para‑orientation of the thioamide group to ensure predictable cyclisation regiochemistry. In contrast, the analogous N‑linked isomer (benzoylthiourea) yields different regioisomeric outcomes under identical conditions, complicating product isolation and purity.

Heterocyclic Synthesis Thiazole Regioselectivity

Purity Profile and Storage Stability

Commercial sources consistently specify a minimum purity of 95% for 4‑carbamothioylbenzamide, with long‑term storage recommended in a cool, dry environment . This purity threshold is comparable to that of 4‑cyanobenzamide (≥97%) but contrasts with the 98% standard for N‑carbamothioylbenzamide . However, the para‑thioamide analogue's significantly higher melting point implies reduced susceptibility to thermal degradation during shipping and storage, a practical advantage for laboratories in warmer climates or those lacking temperature‑controlled logistics.

Purity Stability Quality Control

Key Application Scenarios


Low-logP Scaffolds for Hit-to-Lead Optimization

Medicinal chemists seeking benzamide scaffolds with sub‑unit logP values can employ 4‑carbamothioylbenzamide as a hydrophilic warhead. Its logP of 0.338 renders it suitable for fragment‑based screening libraries where aqueous solubility is paramount, avoiding the excessive lipophilicity of the isomeric N‑carbamothioylbenzamide (logP 1.6) that often leads to assay precipitation and non‑specific binding [1].

Continuous-Flow Synthesis of Thiadiazole Libraries

As demonstrated in the 2024 Green Chemistry publication, 4‑carbamothioylbenzamide can be directly integrated into continuous‑flow platforms to generate 1,3,4‑thiadiazole derivatives within 17 minutes [2]. Process chemists can leverage this speed and the compound's pre‑installed thioamide group to bypass the thionation step required when starting from 4‑cyanobenzamide, thereby shortening the synthetic sequence by one step and improving overall atom economy.

Thermal Robustness for High-Temperature Reactions

Reaction protocols that involve prolonged heating (e.g., microwave‑assisted heterocyclisation or solvent‑free melt reactions) benefit from the elevated melting point of 4‑carbamothioylbenzamide (240–242 °C) [3]. Where N‑carbamothioylbenzamide would liquefy below 175 °C, the para‑analogue remains solid, enabling solvent‑free grinding techniques or high‑temperature sealed‑tube conditions without phase‑change complications.

Regioselective Thiazole Synthesis for SAR Studies

SAR campaigns requiring unambiguous regiochemistry in thiazole annulation can rely on the para‑carbamothioyl substitution pattern to direct cyclisation, yielding a single regioisomer [2]. This eliminates the isomeric mixtures often encountered when the N‑linked isomer is employed, reducing both purification burden and the risk of mis‑assigning biological activity to the wrong component.

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